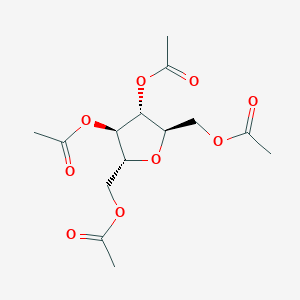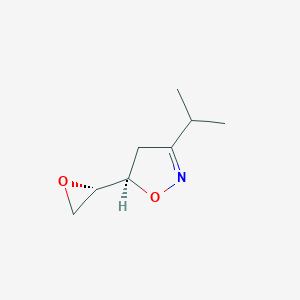
2,5-Anhidro-D-manitol Tetraacetato
Descripción general
Descripción
2,5-Anhydro-D-mannitol Tetraacetate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple acetoxy groups attached to an oxolane ring. This compound is not naturally occurring and is typically synthesized for various research and industrial applications .
Aplicaciones Científicas De Investigación
2,5-Anhydro-D-mannitol Tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
2,5-Anhydro-D-mannitol Tetraacetate plays a significant role in biochemical reactions, particularly in carbohydrate metabolism. It interacts with several enzymes, including phosphofructokinase-1 and fructose-1,6-bisphosphatase. These interactions are crucial as they influence the regulation of glycolysis and gluconeogenesis. For instance, 2,5-Anhydro-D-mannitol Tetraacetate is phosphorylated by fructokinase, forming 2,5-anhydromannitol-1-phosphate and 2,5-anhydromannitol-1,6-bisphosphate, which subsequently affect the activity of phosphofructokinase-1 .
Cellular Effects
2,5-Anhydro-D-mannitol Tetraacetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, 2,5-Anhydro-D-mannitol Tetraacetate inhibits gluconeogenesis from lactate and pyruvate, leading to changes in cellular metabolism . Additionally, it has been reported to extend the chronological lifespan of yeast cells by inhibiting gluconeogenesis and promoting glycolysis .
Molecular Mechanism
The molecular mechanism of 2,5-Anhydro-D-mannitol Tetraacetate involves its conversion to phosphorylated metabolites, which then interact with key enzymes in carbohydrate metabolism. These interactions include the inhibition of fructose-1,6-bisphosphatase and the activation of phosphofructokinase-1. The compound’s ability to form bisphosphate derivatives allows it to regulate the activity of these enzymes, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Anhydro-D-mannitol Tetraacetate change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. For instance, prolonged exposure to 2,5-Anhydro-D-mannitol Tetraacetate in hepatocytes leads to sustained inhibition of gluconeogenesis and alterations in energy metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2,5-Anhydro-D-mannitol Tetraacetate vary with different dosages in animal models. At lower doses, the compound effectively inhibits gluconeogenesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including liver damage and metabolic disturbances . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2,5-Anhydro-D-mannitol Tetraacetate is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. It interacts with enzymes such as fructokinase and phosphofructokinase-1, influencing the flux of metabolites through glycolysis and gluconeogenesis. The compound’s ability to inhibit fructose-1,6-bisphosphatase further underscores its role in regulating these pathways .
Transport and Distribution
Within cells, 2,5-Anhydro-D-mannitol Tetraacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
2,5-Anhydro-D-mannitol Tetraacetate is localized to specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by this localization, as it interacts with enzymes and other biomolecules within these compartments. The compound’s targeting signals and post-translational modifications play a crucial role in directing it to these specific sites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate involves multiple steps. One common method includes the acetylation of a precursor molecule, such as a hydroxylated oxolane derivative, using acetic anhydride in the presence of a catalyst like pyridine. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Anhydro-D-mannitol Tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2,5-Anhydro-D-mannitol Tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound may also act as a prodrug, releasing active metabolites that exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but with a different substituent on the oxolane ring.
[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(3-carbamoyl-5-(chloromethyl)-1H-pyrazol-1-yl)oxolan-2-yl]methyl acetate: Contains additional functional groups that confer different chemical properties.
Uniqueness
2,5-Anhydro-D-mannitol Tetraacetate is unique due to its specific arrangement of acetoxy groups and its potential as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVQZSOYVOEEPQ-AAVRWANBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514365 | |
| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65729-88-6 | |
| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)








![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)


